molecular formula C14H12O3 B1295615 Methyl 3-phenoxybenzoate CAS No. 50789-43-0

Methyl 3-phenoxybenzoate

Cat. No. B1295615
CAS RN: 50789-43-0
M. Wt: 228.24 g/mol
InChI Key: GWNMDCSPTJONPD-UHFFFAOYSA-N
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Description

Methyl 3-phenoxybenzoate is a chemical compound that is structurally related to various benzoate esters. While the provided papers do not directly discuss methyl 3-phenoxybenzoate, they do provide insights into similar compounds and their properties, which can be extrapolated to understand methyl 3-phenoxybenzoate.

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of phenols or benzoic acids. For instance, the synthesis of trifluoromethylbenzo[b]furans from phenols is achieved via direct ortho functionalization using extended Pummerer reaction, which could be a potential method for synthesizing derivatives of methyl 3-phenoxybenzoate . Another related synthesis involves palladium-catalyzed cycloisomerization of phenols followed by acid-catalyzed allylic isomerization or nucleophilic substitution . These methods highlight the potential pathways that could be adapted for the synthesis of methyl 3-phenoxybenzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-phenoxybenzoate can be complex, with extensive intermolecular hydrogen bonding as seen in the crystal structure of methyl 4-hydroxybenzoate . Bismuth tris(3-methylbenzoate) showcases a coordination number of 9 for bismuth atoms, indicating a potential for complex molecular geometries in related compounds .

Chemical Reactions Analysis

The reactivity of benzoate esters can be inferred from the transformation of the methylthio group in trifluoromethylbenzo[b]furans to increase the diversity of the compounds . Additionally, the ionization of hydroxybenzoates by free electron transfer suggests that the position of the hydroxy group can significantly affect the product distribution and stability of the resulting radical cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-phenoxybenzoate can be deduced from studies on similar compounds. For example, the experimental and computational analysis of methyl 4-hydroxybenzoate provides insights into its vibrational spectra and chemical quantum parameters, which could be relevant for understanding the properties of methyl 3-phenoxybenzoate . The antioxidant activity of methyl-3,4-dihydroxybenzoate indicates that the presence of hydroxy groups in benzoate esters can confer significant biological activity .

Scientific Research Applications

Mineralization of 3-Phenoxybenzoate

  • Scientific Field : Environmental Microbiology
  • Application Summary : Methyl 3-phenoxybenzoate is used in research studying the mineralization of 3-phenoxybenzoate (3-PB) by bacterial cultures .
  • Methods of Application : The metabolism of 3-PB in enrichment cultures is followed by changes in the UV absorption spectrum of supernatants prepared by centrifugation of enrichment cultures .
  • Results : The study found that slurries that mineralized 3-PB were subsequently serially transferred when they became slightly turbid at approximately 3-day intervals .

Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives

  • Scientific Field : Pharmacology
  • Application Summary : Methyl 3-phenoxybenzoate is used in the synthesis of 3-phenoxybenzoic acid derivatives. These derivatives have been studied for their pharmacological activity .
  • Methods of Application : A four-necked reactor equipped with a mechanical stirrer, thermometer, and reflux condenser was charged with 2-cyanoprop-2-yl 3-phenoxybenzoate hydrochloride in anhydrous dioxane .
  • Results : Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Antioxidant and Antibacterial Activities of Benzamide Compounds

  • Scientific Field : Biochemistry
  • Application Summary : Methyl 3-phenoxybenzoate is used in the synthesis of novel benzamide compounds, which are then studied for their antioxidant and antibacterial activities .
  • Methods of Application : The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. All the obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Biodegradation of the Pyrethroid Pesticide Esfenvalerate

  • Scientific Field : Environmental Biotechnology
  • Application Summary : Methyl 3-phenoxybenzoate is used in research studying the biodegradation of the pyrethroid pesticide esfenvalerate by marine-derived fungi .
  • Methods of Application : The study involved adding 100 mg L−1 esfenvalerate to each culture in 3% malt liquid medium. The residual esfenvalerate and the concentrations of various metabolites were determined after 14 days .

Synthesis of Novel Benzamide Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : Methyl 3-phenoxybenzoate is used in the synthesis of novel benzamide compounds, which are then studied for their in vitro growth inhibitory activity against different bacteria .
  • Methods of Application : The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. All the obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results : The study found that all the compounds were tested for their in vitro growth inhibitory activity against different bacteria .

Safety And Hazards

Methyl 3-phenoxybenzoate is sold as-is and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The broad spectrum of indications for compounds containing a diphenyloxide fragment is a result of their structural features and properties . It seemed worthwhile to synthesize and study the activity of 3-phenoxybenzoic acid derivatives for diabetes development targets such as peroxisome proliferator-activated receptor (PPAR) and AMP-activated kinase (AMPK) and their antiglycating properties .

properties

IUPAC Name

methyl 3-phenoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNMDCSPTJONPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198825
Record name Benzoic acid, 3-phenoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-phenoxybenzoate

CAS RN

50789-43-0
Record name Methyl 3-phenoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50789-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-phenoxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050789430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-phenoxy-, methyl ester
Source EPA DSSTox
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Record name Methyl 3-phenoxybenzoate
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Record name Methyl 3-phenoxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
GP Hu, Y Zhao, FQ Song, B Liu, L Vasseur… - Research in …, 2014 - Elsevier
… Methyl-3-phenoxybenzoate appeared in the metabolites by … converted into methyl-3-phenoxybenzoate by oxidoreductase. … C in which methyl-3-phenoxybenzoate might be transformed …
Number of citations: 44 www.sciencedirect.com
DH Hutson, JE Casida - Xenobiotica, 1978 - Taylor & Francis
… hydrolysed in 5 M HCI (loo", 24 h) to 3-phenoxybenzoic acid (cochromatographs with authentic compound in 2 x BFE (R, 0.55) and, after methylation, with methyl 3-phenoxybenzoate in …
Number of citations: 46 www.tandfonline.com
YV Popov, TK Korchagina, VS Lobasenko… - Russian Journal of …, 2014 - Springer
A promising direction in the chemistry of diphenyl oxide compounds is synthesis of dicarbonyl compounds, namely, 1, 3-diketones. This class of diphenyl oxide derivatives has been …
Number of citations: 4 link.springer.com
JK Lee, KS Kyung, KS Oh - Korean Journal of Environmental …, 1995 - koreascience.kr
… Three degradation products of m/z 198(3-phenoxy benzaldehyde), m/z 214(3-phenoxybel oic acid), and m/z 228(methyl 3-phenoxybenzoate) as well as an unknown were detected by …
Number of citations: 1 koreascience.kr
JV Crayford, DH Hutson - Xenobiotica, 1980 - Taylor & Francis
… (solvent b, R, 0.71, with authentic methyl 3-phenoxybenzoate) and further mass spectrometry which afforded a parent ion at mie 228 and a remaining spectrum similar to that described …
Number of citations: 54 www.tandfonline.com
JK Lee, KS Kyung, JW Kwon, KC Ahn… - Korean Journal of …, 1995 - koreascience.kr
… Three degradation products with m/z 1983-phenoxybenzaldehyde), m/z 214(3-phenoxybenzoic acid), and m/z 228(methyl 3-phenoxybenzoate) besides an unknown were identified …
Number of citations: 2 koreascience.kr
WG Birolli, N Alvarenga, MHR Seleghim… - Marine Biotechnology, 2016 - Springer
… led to an increase in the concentration of PBAc, but this compound did not accumulate because it was biotransformed to hydroxyPBAc by all strains and to methyl 3-phenoxybenzoate (…
Number of citations: 50 link.springer.com
MJ Crawford, DH Hutson - Pesticide Science, 1977 - Wiley Online Library
… It was concentrated and methylated with diazomethane in diethyl ether for 2 h at room temperature to afford a compound indistinguishable from methyl 3-phenoxybenzoate (XVI) (t.1.c. …
Number of citations: 39 onlinelibrary.wiley.com
WG Birolli, EM Borges, M Nitschke, LPC Romão… - Water, Air, & Soil …, 2016 - Springer
… abiotic controls, and standards of esfenvalerate, PBAc, PBAlc, PBAld, and CLAc were performed, and the following compounds were detected: PBAld, PBAc, methyl 3-phenoxybenzoate …
Number of citations: 24 link.springer.com
MJ Crawford, A Croucher, DH Hutson - Pesticide Science, 1981 - Wiley Online Library
… 3-Phenoxybenzoic acid (PBA) 3-Phenoxybenzyl alcohol (PBalc) Methyl 3-phenoxybenzoate (Me-… and methylated with diazomethane to afford a mixture of methyl 3-phenoxybenzoate …
Number of citations: 86 onlinelibrary.wiley.com

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